Methyl neoabietate
Overview
Description
Methyl neoabietate is a naturally occurring organic compound classified as a diterpenoid resin acid ester. It is derived from neoabietic acid, which is found in the resin of coniferous trees. The molecular formula of this compound is C21H32O2, and it is known for its applications in various industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl neoabietate can be synthesized through the esterification of neoabietic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic methyl esterification of colophony (a type of resin) using zinc oxide supported on spent fluid cracking catalyst under subcritical carbon dioxide conditions. This method enhances the reaction efficiency and yields a high conversion rate .
Chemical Reactions Analysis
Types of Reactions: Methyl neoabietate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it back to neoabietic acid.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Neoabietic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl neoabietate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl neoabietate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
- Methyl abietate
- Methyl dehydroabietate
- Methyl palustrate
- Methyl isopimarate
Comparison: Methyl neoabietate is unique among its similar compounds due to its specific structural features and reactivity. While all these compounds share a common diterpenoid backbone, this compound’s distinct ester group and stereochemistry confer unique chemical and biological properties .
Properties
IUPAC Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13,17-18H,6-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNYKQDSHLEWFW-UYWIDEMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3310-97-2 | |
Record name | Methyl neoabietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL NEOABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EDG0WM942 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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